3,5-dimethyl-N-[1-(5-methyl-1H-pyrazol-3-yl)piperidin-4-yl]-1,2-oxazole-4-carboxamide
Description
This compound belongs to the class of 1,2-oxazole carboxamides, characterized by a heterocyclic oxazole core substituted with methyl groups at positions 3 and 5. The carboxamide moiety at position 4 is linked to a piperidin-4-yl group, which is further substituted at the nitrogen atom with a 5-methyl-1H-pyrazol-3-yl moiety. The molecular formula is C₁₅H₂₄N₅O₂ (calculated molecular weight: 306.39 g/mol).
Properties
IUPAC Name |
3,5-dimethyl-N-[1-(5-methyl-1H-pyrazol-3-yl)piperidin-4-yl]-1,2-oxazole-4-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H21N5O2/c1-9-8-13(18-17-9)20-6-4-12(5-7-20)16-15(21)14-10(2)19-22-11(14)3/h8,12H,4-7H2,1-3H3,(H,16,21)(H,17,18) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DKUKLADKPOAMMN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NN1)N2CCC(CC2)NC(=O)C3=C(ON=C3C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H21N5O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
303.36 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,5-dimethyl-N-[1-(5-methyl-1H-pyrazol-3-yl)piperidin-4-yl]-1,2-oxazole-4-carboxamide typically involves multi-step organic reactions. The process begins with the preparation of the pyrazole ring, followed by the formation of the piperidine ring, and finally, the construction of the isoxazole ring. Each step requires specific reagents and conditions to ensure the successful formation of the desired product.
Preparation of Pyrazole Ring: The pyrazole ring can be synthesized through the reaction of hydrazine with a 1,3-diketone under acidic conditions.
Formation of Piperidine Ring: The piperidine ring is typically formed through a cyclization reaction involving a suitable amine and a dihaloalkane.
Construction of Isoxazole Ring: The isoxazole ring can be synthesized via a 1,3-dipolar cycloaddition reaction between a nitrile oxide and an alkene.
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic routes to enhance yield and purity. This can be achieved through the use of advanced techniques such as continuous flow reactors, which allow for better control of reaction conditions and scalability .
Chemical Reactions Analysis
Types of Reactions
3,5-dimethyl-N-[1-(5-methyl-1H-pyrazol-3-yl)piperidin-4-yl]-1,2-oxazole-4-carboxamide undergoes various chemical reactions, including:
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the pyrazole and piperidine rings.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines .
Scientific Research Applications
3,5-dimethyl-N-[1-(5-methyl-1H-pyrazol-3-yl)piperidin-4-yl]-1,2-oxazole-4-carboxamide has a wide range of scientific research applications:
Mechanism of Action
The mechanism of action of 3,5-dimethyl-N-[1-(5-methyl-1H-pyrazol-3-yl)piperidin-4-yl]-1,2-oxazole-4-carboxamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, inhibiting their activity and thereby exerting its biological effects. The exact molecular pathways involved depend on the specific application and target .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Key Structural Differences and Similarities
Compound A :
3,5-Dimethyl-N-[1-(5-Methyl-1H-Pyrazol-3-yl)Piperidin-4-yl]-1,2-Oxazole-4-Carboxamide
- Core : 1,2-Oxazole with 3,5-dimethyl substitution.
- Carboxamide Substituent : Piperidin-4-yl group linked to a 5-methylpyrazole.
- Molecular Formula : C₁₅H₂₄N₅O₂.
Compound B : BK71159 (C₁₇H₁₉N₅O₃, MW 341.36 g/mol)
- Core : 1,2-Oxazole with 3,5-dimethyl substitution.
- Carboxamide Substituent: (1r,4r)-4-(3-Cyanopyrazin-2-yloxy)cyclohexyl group.
- The cyano group may improve metabolic stability.
Comparative Data Table
Implications of Structural Variations
Hydrophobicity: Compound B’s cyanopyrazine and cyclohexyl groups likely increase lipophilicity compared to Compound A’s pyrazole-piperidine substituent. This could enhance membrane permeability but reduce aqueous solubility.
Metabolic Stability: The cyano group in Compound B may resist oxidative metabolism, whereas Compound A’s pyrazole NH could be a site for phase I metabolism (e.g., oxidation).
Target Binding: Compound A’s pyrazole NH might form hydrogen bonds with polar residues in enzyme active sites (e.g., kinases). In contrast, Compound B’s cyanopyrazine could engage in π-π interactions with aromatic amino acids.
Research Findings and Limitations
- Computational modeling suggests that the piperidine-pyrazole substituent in Compound A may confer selectivity for targets requiring flexible, nitrogen-rich binding pockets.
- Critical Knowledge Gap: Experimental data on Compound A’s solubility, stability, and target affinity are needed to validate these hypotheses.
Biological Activity
3,5-Dimethyl-N-[1-(5-methyl-1H-pyrazol-3-yl)piperidin-4-yl]-1,2-oxazole-4-carboxamide is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The compound can be described by its chemical formula and its structural features include:
- Oxazole ring : A five-membered heterocyclic compound.
- Piperidine moiety : A six-membered nitrogen-containing ring.
- Pyrazole derivative : Contributes to the biological activity.
Anticancer Activity
Recent studies have highlighted the anticancer potential of oxazole derivatives. For instance, compounds similar to 3,5-dimethyl-N-[1-(5-methyl-1H-pyrazol-3-yl)piperidin-4-yl]-1,2-oxazole-4-carboxamide have demonstrated significant cytotoxic effects against various cancer cell lines:
| Cell Line | IC50 (µM) | Reference |
|---|---|---|
| MCF-7 (Breast Cancer) | 10.38 | |
| U-937 (Leukemia) | 8.2 | |
| PANC-1 (Pancreatic Cancer) | 12.1 |
These studies indicate that the compound may induce apoptosis in cancer cells through mechanisms involving p53 activation and caspase cleavage .
The biological activity of this compound can be attributed to several mechanisms:
- Inhibition of Key Enzymes : Similar compounds have been shown to inhibit histone deacetylases (HDACs), which play a critical role in cancer progression.
- Induction of Apoptosis : Flow cytometry assays suggest that these compounds promote apoptosis in a dose-dependent manner, potentially via mitochondrial pathways .
- Molecular Docking Studies : These studies indicate strong interactions with target proteins, which may enhance the efficacy against specific cancers .
Other Biological Activities
Beyond anticancer properties, compounds with similar structures have also been investigated for their anti-inflammatory and antimicrobial activities. For example:
Study 1: Anticancer Efficacy in Mice
A study conducted on mice bearing xenograft tumors demonstrated that administration of 3,5-dimethyl-N-[1-(5-methyl-1H-pyrazol-3-yl)piperidin-4-yl]-1,2-oxazole-4-carboxamide resulted in a significant reduction in tumor size compared to controls. Histological analysis revealed increased apoptosis in tumor tissues.
Study 2: Synergistic Effects with Other Agents
In combination therapy studies, this compound showed enhanced efficacy when used alongside established chemotherapeutics like doxorubicin. This suggests potential for use in combination therapies to improve outcomes in resistant cancer types.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
